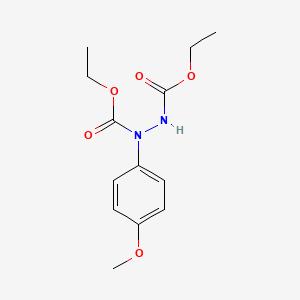
Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C12H18N2O5 It is a derivative of hydrazine and is characterized by the presence of a methoxyphenyl group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate typically involves the reaction of diethyl hydrazodicarboxylate with 4-methoxyphenylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of reactants into a reactor, maintaining optimal reaction conditions, and continuously removing the product. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds.
Scientific Research Applications
Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The pathways involved include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl hydrazodicarboxylate: A precursor in the synthesis of Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate.
4-Methoxyphenylhydrazine: Another precursor used in the synthesis.
Diethyl 1,2-hydrazinedicarboxylate: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18N2O5 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
ethyl N-(ethoxycarbonylamino)-N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C13H18N2O5/c1-4-19-12(16)14-15(13(17)20-5-2)10-6-8-11(18-3)9-7-10/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
RVCRNHIRVCDAFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(C1=CC=C(C=C1)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















